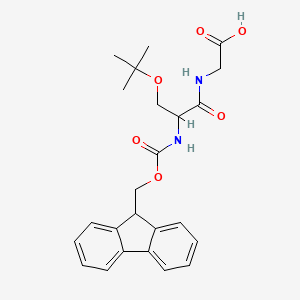
Fmoc-Ser(tBu)-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Ser(tBu)-Gly-OH: is a compound used in peptide synthesis. It is a derivative of serine and glycine, where the serine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyl (tBu) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ser(tBu)-Gly-OH typically involves the protection of the serine hydroxyl group with a tert-butyl group and the amino group with an Fmoc group. The glycine is then coupled to the protected serine using standard peptide coupling reagents such as HBTU, HATU, or DIC in the presence of a base like DIPEA .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-throughput techniques and optimization of reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Ser(tBu)-Gly-OH undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents.
Cleavage: Removal of the tert-butyl group using acidic conditions such as trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU, HATU, or DIC with DIPEA.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed:
Deprotected Serine-Glycine Peptide: After removal of the Fmoc and tert-butyl groups.
Extended Peptides: When coupled with other amino acids during peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Ser(tBu)-Gly-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences, enabling the study of protein structure and function .
Biology: In biological research, this compound is used to create peptides that mimic natural proteins. These peptides can be used to study enzyme-substrate interactions, protein-protein interactions, and cellular signaling pathways .
Medicine: this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways involved in diseases, offering potential treatments for conditions such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
Wirkmechanismus
Mechanism: The mechanism of action of Fmoc-Ser(tBu)-Gly-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group of serine, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing selective deprotection and coupling reactions .
Molecular Targets and Pathways: As a building block in peptide synthesis, this compound does not have specific molecular targets or pathways. the peptides synthesized using this compound can interact with various proteins, enzymes, and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Ser(tBu)-OH: Similar to Fmoc-Ser(tBu)-Gly-OH but without the glycine residue.
Fmoc-Gly-OH: A simpler compound used to introduce glycine residues in peptides.
Fmoc-Thr(tBu)-Gly-OH: Similar to this compound but with threonine instead of serine.
Uniqueness: this compound is unique due to its combination of serine and glycine residues, providing flexibility in peptide synthesis. The presence of both Fmoc and tert-butyl protecting groups allows for selective deprotection and coupling, making it a versatile building block in SPPS .
Eigenschaften
Molekularformel |
C24H28N2O6 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-14-20(22(29)25-12-21(27)28)26-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28) |
InChI-Schlüssel |
KXWFIADQSGXDHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



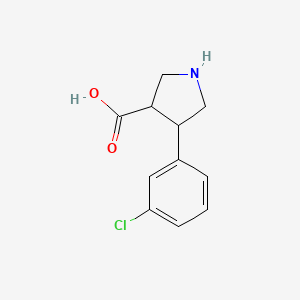
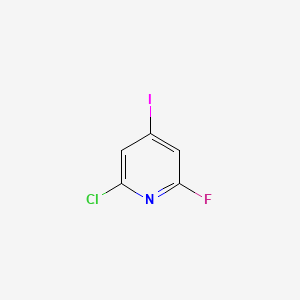
![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)
![5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)
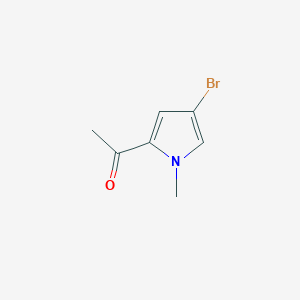
![(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid](/img/structure/B12500108.png)
![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B12500111.png)
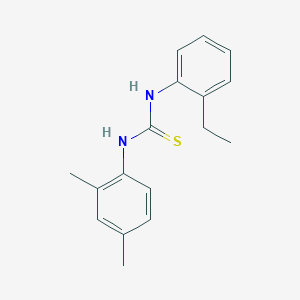
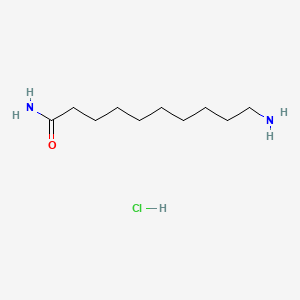
![Ethyl 5-[(3,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500136.png)
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12500140.png)
![2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12500141.png)

